Dehydrowarfarin

Description

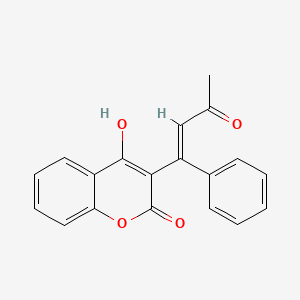

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIPQYPHTPMNLK-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\C1=CC=CC=C1)/C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67588-18-5 | |

| Record name | Dehydrowarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067588185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Synthesis and Derivatization of Dehydrowarfarin

Synthetic Pathways from Warfarin (B611796) Precursors

The principal route for synthesizing dehydrowarfarin involves the direct chemical modification of warfarin. This process leverages oxidative reactions to introduce a double bond into the warfarin molecule.

This compound is formed from warfarin through an oxidative process. philarchive.org This transformation converts the chiral center in warfarin into a prochiral α,β-unsaturated ketone structure. scribd.com The method was first established by Kaminsky and co-workers, who identified this compound after the oxidation of racemic warfarin. philarchive.orggoogle.com However, the initially reported procedures were found to be unreliable, often resulting in poor yields of the desired product. google.comgoogle.com

The efficiency of this compound synthesis is highly dependent on the catalytic system and the specific reaction conditions employed. Research has led to the development of optimized protocols that significantly improve the outcome of the oxidation.

The synthesis of this compound is effectively catalyzed by a system involving copper(I) chloride (CuCl) and oxygen. google.comgoogle.com In this process, racemic warfarin is oxidized in the presence of the copper(I) catalyst. google.com Early attempts at this copper(I)-induced oxidation yielded the this compound product at best in poor to mediocre amounts, with reported yields often below 33%. philarchive.orggoogle.comgoogle.com The reaction utilizes oxygen as the oxidizing agent, which can be supplied by bubbling a continuous stream of air through the reaction mixture. philarchive.orggoogle.com

The solvent and temperature are critical factors that influence the yield and selectivity of the this compound synthesis. The use of pyridine (B92270) as the solvent is integral to the process. philarchive.orggoogle.com Furthermore, elevating the reaction temperature has been shown to dramatically improve the efficiency of the conversion. By increasing the temperature to a range of 50-60°C and maintaining a constant stream of air, the yield of this compound can be increased substantially from the previously low levels to as high as 90-98%. philarchive.orggoogle.com Prolonged exposure of the product to these oxidative conditions can lead to the formation of by-products, such as a spiro[benzofuran-2(3H),1'-cyclopentane] ring system, which can be minimized by monitoring the reaction's progress. google.comgoogle.com

| Catalyst System | Solvent | Temperature | Oxygen Source | Reported Yield | Reference |

|---|---|---|---|---|---|

| Copper(I) Chloride | Pyridine | Not specified (early methods) | Not specified | <33% | philarchive.orggoogle.comgoogle.com |

| Copper(I) Chloride | Pyridine | 50-60°C | Continuous Air Stream | 90-98% | philarchive.orggoogle.com |

Catalytic Systems and Reaction Conditions for this compound Synthesis

Copper(I) Chloride and Oxygen-Mediated Oxidation Routes

Enantioselective Synthesis and Intermediate Role

This compound serves as a key prochiral intermediate in the asymmetric synthesis of the individual R- and S-enantiomers of warfarin. scribd.com This involves a two-step process where racemic warfarin is first oxidized to this compound, which is then asymmetrically hydrogenated using a chiral catalyst to form the desired single enantiomer of warfarin. scribd.comgoogle.com

The oxidation of warfarin to this compound proceeds in a highly stereoselective manner, resulting exclusively in the formation of the E-alkene isomer. philarchive.orgscribd.com The stability of this particular geometric isomer is attributed to its ability to form a cyclic hemiketal structure. philarchive.orgscribd.com The formation of this hemiketal was confirmed through X-ray crystal structure analysis. philarchive.orgscribd.com This inherent selectivity is crucial as it provides a single, defined substrate for the subsequent asymmetric hydrogenation step. scribd.com

Stability of Geometric Isomers and Hemiketal Formation in Synthetic Pathways

The synthesis of this compound, often achieved through the oxidation of racemic warfarin, demonstrates notable stereoselectivity. scribd.com The process exclusively yields the E-geometric isomer. scribd.comphilarchive.org The inherent stability of this isomer is a critical aspect of its synthetic pathway. General principles of stereochemistry suggest that trans (E) isomers are often more stable than their cis (Z) counterparts due to reduced steric hindrance between bulky substituent groups. ramauniversity.ac.inscribd.com

The pronounced stability of the E-isomer of this compound is attributed to its ability to form a stable intramolecular hemiketal. scribd.com This cyclic hemiketal structure was confirmed by X-ray crystal analysis. scribd.comphilarchive.org The formation of the hemiketal locks the molecule in the E-configuration, preventing isomerization and contributing to the high stereoselectivity of the oxidation reaction. scribd.com This structural feature is crucial, as it provides a rigid and stable substrate for subsequent stereocontrolled reactions.

This compound as a Prochiral Intermediate in Asymmetric Hydrogenation for Warfarin Enantiomer Synthesis

This compound serves as a prochiral α,β-unsaturated ketone, making it an ideal precursor for the asymmetric synthesis of the individual R- and S-enantiomers of warfarin. scribd.comphilarchive.org Asymmetric hydrogenation is a key strategy where a prochiral substrate is converted into a chiral product with a preference for one enantiomer, guided by a chiral catalyst. diva-portal.org

In this context, a highly efficient method involves the DuPHOS-Rh catalyzed asymmetric hydrogenation of this compound. scribd.comphilarchive.org This process has been described as a "chiral switch," effectively converting a racemic starting material (warfarin) into its pure enantiomers by proceeding through the prochiral this compound intermediate. scribd.com The choice of the chiral phosphine (B1218219) ligand enantiomer, such as (R,R)-Et-DuPHOS or (S,S)-Et-DuPHOS, dictates whether the R- or S-enantiomer of warfarin is produced. newdrugapprovals.org

Initial hydrogenation attempts of this compound in methanol (B129727) were unsuccessful because the compound readily cyclized to an unreactive ketal. scribd.com However, using tetrahydrofuran (B95107) (THF) as the solvent prevented this cyclization and allowed the hydrogenation to proceed. scribd.com Further optimization revealed that converting this compound to its sodium salt before hydrogenation significantly improved enantioselectivity. scribd.com

| Substrate | Catalyst | Solvent | Product Enantiomer | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| This compound | Me-DuPHOS-Rh | Tetrahydrofuran | S-Warfarin | 70% | scribd.com |

| This compound-sodium salt | (S,S)-Et-DuPHOS | Methanol | R-Warfarin | 82% | google.com |

| This compound-sodium salt | DuPHOS-Rh | Methanol | R/S-Warfarin | 82-86% | scribd.comnewdrugapprovals.org |

| This compound-sodium salt | DuPHOS-Rh | 3:2 Isopropanol-Methanol | R/S-Warfarin | 88% | scribd.comnewdrugapprovals.org |

Chemical Modification and Analog Synthesis

The chemical structure of this compound allows for various modifications, particularly at its 4-hydroxycoumarin (B602359) moiety. These transformations are used to create analogs or to prepare the substrate for subsequent reactions like asymmetric hydrogenation.

Preparation of Metal Salts (e.g., Sodium, Lithium, Potassium) of this compound

The acidic proton of the 4-hydroxyl group on the coumarin (B35378) ring can be readily removed to form metal salts.

Sodium Salt : The sodium salt of this compound is easily prepared by treating the parent compound with an aqueous sodium hydroxide (B78521) solution or sodium methoxide. scribd.comgoogle.comgoogle.com Protection of the hydroxyl group as its sodium salt is often preferred for hydrogenation reactions as it enhances enantioselectivity and eliminates the need for additional protection and deprotection steps required for other protecting groups. scribd.comgoogle.com

Lithium and Potassium Salts : In a similar manner, lithium and potassium salts of this compound can be synthesized by reacting the compound with their respective hydroxides, such as lithium hydroxide or potassium hydroxide. google.comgoogle.com While these salts can be formed, studies have shown that for the DuPHOS-Rh catalyzed hydrogenation, changing the counter-cation from sodium to lithium or potassium did not result in a significant improvement in enantioselectivity. scribd.comphilarchive.org

Functional Group Interconversions: Methylation, Demethylation, Benzylation, and Acylation of Hydroxyl Groups

The 4-hydroxyl group of this compound can be modified using various standard organic chemistry techniques to form ethers and esters. google.comgoogle.com These modifications can serve as protecting groups during multi-step syntheses.

| Modification | Reagents/Method | Purpose | Source |

|---|---|---|---|

| Methylation | Methyl iodide and a base, or trimethylsilyldiazomethane (B103560) in CH₂Cl₂. | Forms a 4-methoxy derivative. Methylation of the 4-hydroxyl group inhibits the copper-mediated oxidation process used to synthesize this compound from warfarin. | scribd.comgoogle.comgoogle.com |

| Demethylation | Standard techniques such as treatment with acid or boron tribromide (BBr₃) in Et₂O. | Recovers the free 4-hydroxyl group from its methylated form. | google.comgoogle.com |

| Benzylation | Standard benzylation techniques. | Protects the hydroxyl group with a benzyl (B1604629) ether. | google.comgoogle.com |

| Acylation | Standard acylation techniques. | Protects the hydroxyl group with an acyl (ester) group. | google.comgoogle.com |

Metabolic Formation Pathways of Dehydrowarfarin

Enzymatic Biotransformation Mechanisms

The conversion of warfarin (B611796) to dehydrowarfarin is not a direct process but rather a multi-step enzymatic cascade. The primary enzymes responsible belong to the cytochrome P450 superfamily, which are crucial for the metabolism of a vast array of compounds.

Precursor Role of 10-Hydroxywarfarin (B562548) and Benzylic Alcohol Metabolites in this compound Formation

The formation of this compound proceeds through an elimination reaction involving specific precursor metabolites. The 10-hydroxywarfarin metabolite, generated primarily by CYP3A4 from R-warfarin, is a key precursor. medsparkles.comdrugbank.comnih.gov This metabolite, along with a benzylic alcohol metabolite, can undergo an elimination step to form this compound. medsparkles.comdrugbank.comnih.gov This indicates that the pathway to this compound is indirect, requiring initial hydroxylation of the parent warfarin molecule. The formation of this compound from these precursors is considered an inactivation step, as this compound itself is an inactive metabolite. researchgate.netresearchgate.net

In Vitro Studies Utilizing Liver Microsomes and Hepatocytes for Metabolic Pathway Elucidation

In vitro systems, particularly human liver microsomes and hepatocytes, have been instrumental in deciphering the metabolic pathways of warfarin. tandfonline.comnih.gov Human liver microsomes, which are fractions of the endoplasmic reticulum from liver cells, contain a high concentration of CYP enzymes and are a standard tool for studying drug metabolism. nih.govfda.gov

Studies using human liver microsomes have confirmed the roles of various CYP isozymes in the formation of warfarin metabolites, including the precursors to this compound. tandfonline.comnih.gov These systems allow for the investigation of the kinetics of individual metabolic reactions and the identification of the specific enzymes involved. For instance, microsomal studies have demonstrated the stereoselective metabolism of warfarin enantiomers and the formation of various hydroxywarfarins. nih.gov

Hepatocytes, which are the main cell type in the liver, provide a more complete metabolic system as they contain both phase I (like CYPs) and phase II (conjugating) enzymes, as well as transporters. researchgate.netnih.gov Studies with cultured hepatocytes have provided a more comprehensive picture of warfarin metabolism, confirming the findings from microsomal studies and allowing for the investigation of the interplay between different metabolic pathways. researchgate.nettandfonline.com The use of these in vitro models has been crucial for understanding the formation of this compound and other warfarin metabolites. tandfonline.comnih.govfda.gov

Stereoselective Aspects of this compound Formation

The metabolism of warfarin is highly stereoselective, meaning that the two enantiomers, (R)- and (S)-warfarin, are metabolized at different rates and through different pathways. This stereoselectivity extends to the formation of this compound.

Differential Formation of cis- and trans-Dehydrowarfarin Isomers

This compound can exist as cis and trans isomers, which are stereoisomers that differ in the spatial arrangement of substituents around a double bond. diva-portal.org Research has indicated the formation of both cis- and trans-dehydrowarfarin as metabolic products of warfarin. diva-portal.org The differential formation of these isomers can be influenced by the specific enzymatic pathways involved and the stereochemistry of the precursor molecules. The formation of a specific geometric isomer, the E-alkene (trans), has been noted in synthetic oxidation processes, which is stabilized by the formation of a hemiketal structure. philarchive.org

Enantiomeric Preferences in Warfarin Metabolism Yielding this compound

The formation of this compound has been linked to both enantiomers, though the specific pathways and contributing enzymes differ. For instance, CYP3A4-mediated metabolism of S-warfarin can lead to this compound, although it is a minor pathway. oup.com The metabolism of R-warfarin, particularly its conversion to 10-hydroxywarfarin by CYP3A4, is a significant route that provides a precursor for this compound formation. medsparkles.comdrugbank.comnih.gov Studies with human liver microsomes have shown that the stereoselectivity for the formation of individual metabolites of the R-enantiomer includes 10-hydroxywarfarin, a direct precursor to this compound. nih.gov

Table 1: Key Cytochrome P450 Enzymes in this compound Precursor Formation

| Enzyme | Warfarin Enantiomer | Primary Metabolite Precursor | Reference |

|---|---|---|---|

| CYP3A4 | R-warfarin | 10-hydroxywarfarin | medsparkles.comnih.govdrugbank.comnih.gov |

| CYP3A4 | S-warfarin | This compound (minor pathway) | oup.com |

| CYP1A2 | R-warfarin | 6- and 8-hydroxywarfarin | medsparkles.comnih.gov |

Table 2: Precursors of this compound

| Precursor Metabolite | Formation Pathway | Resulting Product | Reference |

|---|---|---|---|

| 10-Hydroxywarfarin | Elimination reaction | This compound | medsparkles.comdrugbank.comnih.gov |

| Benzylic alcohol metabolite | Elimination reaction | This compound | medsparkles.comdrugbank.comnih.gov |

Structural Elucidation and Stereochemical Analysis of Dehydrowarfarin

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. For dehydrowarfarin, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in confirming its molecular framework.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. In the study of warfarin (B611796) and its metabolites, including this compound, mass spectrometry is used to confirm their molecular structure. researchgate.net Thermospray mass spectrometry of this compound reveals a prominent protonated molecule, (M+H)+, and an ion corresponding to the loss of a water molecule, (M+H - H2O)+. researchgate.net The fragmentation patterns observed in the mass spectrum provide further evidence for the proposed structure, with fragment ions arising from the hydroxycoumarin and benzylhydroxycoumarin portions of the molecule. researchgate.net The monoisotopic molecular weight of this compound has been determined to be 306.089208936. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. savemyexams.comkfs.edu.eg ¹H NMR spectroscopy, in particular, provides information about the chemical environment of hydrogen atoms within a molecule.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that correspond to the different protons in the molecule. google.com Key signals include a singlet for the H3' proton at 6.73 ppm and a doublet for the H5' protons at 2.91 and 2.94 ppm. google.com The aromatic protons appear as multiplets in the range of 7.20 to 7.80 ppm. google.com These chemical shifts and coupling patterns are consistent with the proposed structure of this compound. google.comphilarchive.org In some instances, NMR is also used to study the ratio of keto to hemiketal forms of warfarin derivatives. philarchive.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5' | 2.91 | d | 18.0 |

| H5' | 2.94 | d | 18.3 |

| H3' | 6.73 | s | |

| ArH | 7.20 | t | 8.2 |

| ArH | 7.24-7.30 | m | |

| ArH | 7.30-7.40 | m | |

| ArH | 7.68-7.80 | m | |

| Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. google.com |

Crystallographic Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of a molecule's structure and conformation.

Investigation of Intramolecular Hydrogen Bonding and Conformational Preferences

The crystal structure of the this compound hemiketal also reveals the presence of intramolecular hydrogen bonding. google.com Specifically, hydrogen bonding is observed between the hydroxyl and carbonyl substituents within the crystal lattice. google.com Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule by creating a more rigid structure. rsc.orgnih.govmdpi.com The formation of such bonds in this compound plays a role in stabilizing its conformational preferences. google.com

Chiroptical Methods for Enantiopurity Assessment (e.g., Polarimetry)

Chiroptical methods are essential for determining the enantiomeric purity of chiral compounds. hindsinstruments.commdpi.com These techniques rely on the differential interaction of chiral molecules with polarized light. oup.com

Analytical Methodologies for Dehydrowarfarin Research Applications

Chromatographic Separation and Detection

Chromatography is a cornerstone of dehydrowarfarin analysis, enabling its separation from parent compounds, other metabolites, and matrix components. Different chromatographic techniques offer varying degrees of resolution, speed, and analytical scale.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of this compound. nih.govresearchgate.net These techniques are frequently used to determine the purity of synthesized this compound and to separate it from its parent compound, warfarin (B611796), and other related metabolites. google.comgoogle.com For instance, HPLC analysis has been instrumental in determining the enantiomeric purity of S-warfarin and R-warfarin produced from the asymmetric hydrogenation of this compound, achieving greater than 98% enantiomeric excess. google.comgoogle.com

UHPLC, with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. researchgate.net In metabolomics studies, UHPLC coupled with mass spectrometry has been employed for the non-targeted analysis of various compounds, including this compound, in complex biological samples. nih.gov The sensitivity and resolving power of these methods are essential for accurately quantifying the levels of this compound and understanding its metabolic fate. tandfonline.com

A typical HPLC method for analyzing warfarin and its derivatives, including this compound, might involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is often achieved using UV absorbance, typically at a wavelength of 254 nm. philarchive.org

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Daicel Chiralcel OJ |

| Mobile Phase | 0.1% Acetic Acid in 99.9% Ethanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-warfarin) | 11.58 min |

| Retention Time (S-warfarin) | 20.31 min |

Data sourced from a study on the asymmetric synthesis of warfarin from this compound. google.com

Two-Dimensional Liquid Chromatography (2DLC) for Stereospecific Metabolite Analysis

Two-Dimensional Liquid Chromatography (2DLC) offers enhanced separation capabilities, particularly for complex mixtures containing stereoisomers, such as the metabolites of warfarin. tandfonline.comtandfonline.comnih.gov This technique employs two different chromatographic columns, often with orthogonal separation mechanisms (e.g., achiral followed by chiral), to resolve compounds that may co-elute in a single-dimension separation. tandfonline.comtandfonline.com

In the context of this compound and its related compounds, 2DLC is particularly valuable for the stereospecific analysis of warfarin's oxidative metabolism. tandfonline.comnih.gov A multi-heart-cutting 2DLC approach can be used to isolate specific metabolite peaks from the first dimension (achiral separation) and transfer them to the second dimension (chiral separation) for further resolution of enantiomers. tandfonline.comtandfonline.com This allows for the simultaneous identification and quantification of various hydroxylated warfarin metabolites, providing a comprehensive picture of the metabolic pathways. tandfonline.comtandfonline.comnih.gov

The instrumental setup for 2DLC typically involves two pumps, a switching valve to direct the flow between the two columns, and a detector, often a mass spectrometer, capable of handling the complex data output. tandfonline.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis for monitoring the progress of chemical reactions and for the preliminary purification of products. libretexts.orgumich.edu In the synthesis of this compound from warfarin, TLC can be used to confirm the complete conversion of the starting material. google.comgoogle.com For instance, the oxidation of warfarin to this compound can be monitored to minimize the formation of by-products. google.comgoogle.com

Reaction aliquots are spotted on a TLC plate, which is then developed in a suitable solvent system, such as a 1:1 mixture of ethyl acetate (B1210297) and petroleum ether. google.comgoogle.com The separated spots are visualized under UV light, and their retention factors (Rf) are compared to that of the starting material and the expected product. rochester.edursc.org

Beyond reaction monitoring, preparative TLC can be used for the small-scale purification of this compound. nih.gov The band corresponding to the desired product is scraped from the plate, and the compound is then extracted from the silica (B1680970) gel with an appropriate solvent.

Table 2: TLC for Monitoring this compound Synthesis

| Component | Function |

|---|---|

| Stationary Phase | Silica gel on glass-backed plates google.comgoogle.com |

| Mobile Phase | Ethyl acetate/petroleum ether (1:1) google.comgoogle.com |

| Application | Monitoring conversion of warfarin to this compound google.comgoogle.com |

| Visualization | UV lamp rochester.edu |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with chromatographic separation techniques, it provides a high degree of specificity and selectivity.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, often coupled with HPLC or UHPLC, provides high-resolution and accurate mass measurements, which are critical for the confident identification of metabolites like this compound. tandfonline.comtandfonline.comnih.govnih.gov The Q-TOF analyzer combines a quadrupole mass filter with a time-of-flight mass analyzer, enabling both MS and MS/MS experiments. nih.gov

In the analysis of warfarin metabolites, LC-Q-TOF MS allows for the simultaneous identification and quantification of various hydroxylated isomers and this compound from a single sample. tandfonline.comtandfonline.com The high-resolution mass data helps to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions. tandfonline.com For example, while several hydroxylated warfarin metabolites have very similar fragmentation patterns, their accurate mass can aid in their differentiation. tandfonline.com

The electrospray ionization (ESI) source is commonly used in LC-MS applications, and for this compound analysis, it is often operated in positive ion mode. tandfonline.com The resulting mass spectra are typically dominated by the protonated molecule [M+H]+. nih.gov

Table 3: UPLC-Q-TOF-MS Parameters for Metabolomics Analysis

| Parameter | Positive Ionization Mode | Negative Ionization Mode |

|---|---|---|

| Column | Poroshell 120 EC-C18 (2.1 × 50 mm, 1.9 µm) | Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | 0.1% formic acid in water and acetonitrile | 15 mM CH3COONH4 + NH4OH and acetonitrile |

| Flow Rate | 0.4 mL/min | 0.3 mL/min |

| MS Mode | Dual AJS ESI | Dual AJS ESI |

| m/z Scan Range | 100–3000 | 100–3000 |

Data from a non-targeted metabolomics study that included this compound. nih.gov

Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry (GC-EI-MS/MS) for Laboratory Studies

Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry (GC-EI-MS/MS) is another powerful technique for the analysis of this compound, particularly in laboratory settings for studying its formation and fragmentation. nih.gov GC is suitable for volatile and thermally stable compounds, and since this compound and its hydroxylated analogs are not inherently volatile, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov This typically involves methylation of the hydroxyl groups.

Electron ionization (EI) is a hard ionization technique that produces extensive fragmentation, providing a detailed fingerprint of the molecule that is highly reproducible and useful for structural elucidation. nih.govmdpi.commdpi.com The resulting fragment ions can be further analyzed using tandem mass spectrometry (MS/MS), which increases the specificity and selectivity of the analysis, especially in complex matrices. uantwerpen.benih.govnih.gov

A GC-EI-MS/MS method for quantifying warfarin and its hydroxylated metabolites, including species that could be related to this compound, has been developed with a linear working range of 30 to 1800 ng/mL and detection limits between 18.7 and 67.0 ng/mL. nih.gov This method utilizes multiple reaction monitoring (MRM) for quantification. nih.govresearchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Warfarin |

| S-Warfarin |

| R-Warfarin |

| 4'-hydroxywarfarin |

| 6-hydroxywarfarin (B562544) |

| 7-hydroxywarfarin |

| 8-hydroxywarfarin |

| 10-hydroxywarfarin (B562548) |

| Warfarin alcohol |

| Ethyl acetate |

| Petroleum ether |

| Acetonitrile |

| Methanol |

| Acetic Acid |

| Formic acid |

| Ammonium (B1175870) acetate |

| Carbobenzyloxy-L-proline |

| Trimethyl-3-trifluoromethyl phenyl ammonium hydroxide (B78521) |

| p-chlorowarfarin |

| R-dehydrowarfarin |

| S-7-hydroxywarfarin |

| (9R;10S)-10-hydroxywarfarin |

| R-hydroxywarfarins |

| S-10-hydroxywarfarin |

| R-10-hydroxywarfarin |

| S-4'-hydroxywarfarin |

| R-4'-hydroxywarfarin |

| S-6-hydroxywarfarin |

| R-6-hydroxywarfarin |

| R-7-hydroxywarfarin |

| S-8-hydroxywarfarin |

| R-8-hydroxywarfarin |

| S-dehydrowarfarin |

| R/S-warfarin |

| S-warfarin-d5 |

| R-warfarin-d5 |

| (S)-7-hydroxywarfarin-d4 |

| (R,S)-10-hydroxywarfarin-d4 |

| Phenyl benzoate |

| Benzaldehyde |

| Acenocoumarol |

| Coumatetralyl |

| Phenprocoumon |

| Coumachlor |

| Pyranocoumarin |

| Trimethylsilyl diazomethane |

| Dextromethorphan |

| Dextrorphan |

| N-demethyldextrorphan |

| Nafamostat |

| Tamibarotene |

| Celebrex |

| Mefloquine |

| Erivedge |

| Xtandi |

| 1-nitropyrene |

| 1-nitropyren-3-ol |

| 1-nitropyren-6-ol |

| 1-nitropyren-8-ol |

| alpha-naphthoflavone |

| 1-aminoindane |

| 1-aminotetralin |

| 1-indanone |

| 1-tetralone |

| Tilmicosin |

| BVT.2938 |

| ICN |

| 18,19-dehydrocorynoxinic acid |

| 5-oxoisocorynoxeinic acid |

| GSK5182 |

| Zearalenone |

| Pilocarpine |

| Orphenadrine |

| Proadifen |

| V |

| M4 |

| M5 |

| M7 |

| Pregnenolone |

| Chloramphenicol |

| Quinidine |

| Quinine |

| d-10-camphorsulfonyl chloride |

| Sodium hydroxide |

| Hydrochloric acid |

| Magnesium sulfate |

| Butyl chloride |

| Cuprous chloride |

| Pyridine (B92270) |

| Isopropanol |

| OTf |

| Glacial acetic acid |

| Sodium |

| Lithium |

| Potassium |

| Benzyl (B1604629) |

| Acyl |

| Halogen |

| Nitrogen |

| Oxygen |

| Hydrogen |

| Carbon |

| Iron |

| Chlorine |

| Fluorine |

| Sulfur |

| Phosphorus |

| Rhodium |

| Copper |

| Silver |

| Gold |

| Platinum |

| Palladium |

| Nickel |

| Zinc |

| Cadmium |

| Mercury |

| Lead |

| Arsenic |

| Selenium |

| Bromine |

| Iodine |

| Helium |

| Neon |

| Argon |

| Krypton |

| Xenon |

| Radon |

| Francium |

| Radium |

| Actinium |

| Thorium |

| Protactinium |

| Uranium |

| Neptunium |

| Plutonium |

| Americium |

| Curium |

| Berkelium |

| Californium |

| Einsteinium |

| Fermium |

| Mendelevium |

| Nobelium |

| Lawrencium |

| Rutherfordium |

| Dubnium |

| Seaborgium |

| Bohrium |

| Hassium |

| Meitnerium |

| Darmstadtium |

| Roentgenium |

| Copernicium |

| Nihonium |

| Flerovium |

| Moscovium |

| Livermorium |

| Tennessine |

| Oganesson |

Application in In Vitro Enzyme Kinetic Studies and Metabolic Profiling in Research Models

In vitro models are indispensable for elucidating the biochemical pathways involved in drug metabolism. The study of this compound formation is no exception. In vitro systems, such as human liver microsomes, provide a controlled environment to investigate the kinetics of the enzymes responsible for metabolizing warfarin to its various derivatives, including this compound. nih.govtandfonline.com

Research using human liver microsomes has been instrumental in characterizing the role of cytochrome P-450 isozymes in the metabolism of both R- and S-warfarin to products like this compound and various hydroxylated metabolites. nih.gov These studies often involve incubating the parent drug with microsomes and then analyzing the resulting mixture to identify and quantify the metabolites formed over time. This allows for the determination of key enzyme kinetic parameters. nih.govdatabiotech.co.il For instance, such experiments have revealed that the formation of different metabolites can be stereoselective, with certain enzymes preferentially metabolizing one enantiomer of warfarin over the other. nih.gov

Metabolic profiling in research models, such as rats, provides further insights into the in vivo relevance of metabolic pathways identified in vitro. tandfonline.comnih.gov By administering warfarin to these models and subsequently analyzing biological samples like plasma or urine, researchers can create a comprehensive picture of how the drug is processed and eliminated. This includes identifying the full spectrum of metabolites, including this compound, and understanding their relative abundance. tandfonline.comnih.gov

A powerful technique for this purpose is two-dimensional liquid chromatography (2D-LC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry. tandfonline.comtandfonline.com This method offers high-resolution separation and sensitive detection, enabling the simultaneous identification and quantification of multiple warfarin metabolites from a single sample. tandfonline.comtandfonline.com For example, a 2D-LC/Q-TOF method was successfully used to analyze metabolites from rat microsomal and plated hepatocyte incubations with R-, S-, and racemic warfarin. tandfonline.com

The data gathered from these in vitro and in vivo studies are crucial for building a comprehensive understanding of warfarin's metabolic fate and the factors that can influence it.

Application of Isotope-Labeled Standards in Quantitative Analytical Research (e.g., this compound-d5)

The accuracy and reliability of quantitative analytical methods heavily depend on the use of appropriate internal standards. In the analysis of this compound and other warfarin metabolites, stable isotope-labeled compounds, such as This compound-d5 (B14096428) or warfarin-d5, play a pivotal role. veeprho.comcaymanchem.comclearsynth.com These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). veeprho.comclearsynth.com

The use of isotope-labeled internal standards is particularly advantageous in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.comclearsynth.comnih.gov Because the internal standard and the analyte have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. nih.gov This helps to compensate for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification. nih.gov

This compound-d5 and other deuterated analogs of warfarin are commercially available and are intended for use as internal standards in the quantification of warfarin and its metabolites. veeprho.comcaymanchem.comclearsynth.comaxios-research.com For example, a GC-MS/MS method was developed for the quantification of warfarin and its hydroxylated metabolites, which incorporated isotopically labeled reference compounds to ensure accuracy. nih.gov This approach allows for the creation of a linear working range for quantification and the determination of detection limits for the analytes. nih.gov

The application of isotope-labeled standards is a cornerstone of modern bioanalytical chemistry, enabling the robust and reliable measurement of compounds like this compound in complex biological matrices.

Table 1: Research Applications of Isotope-Labeled Warfarin Analogs

| Isotope-Labeled Compound | Analytical Technique(s) | Research Application | Reference(s) |

|---|---|---|---|

| (±)-Warfarin-d5 | GC-MS, LC-MS | Internal standard for quantification of warfarin. | caymanchem.com |

| Warfarin-d5 | GC-MS, LC-MS | Internal standard for quantification of warfarin. | clearsynth.com |

| (S)-Warfarin-d5 | Not specified | Analytical method development and validation, quality control. | axios-research.com |

Emerging Analytical Techniques in Chemical Research (e.g., Artificial Intelligence/Machine Learning for Metabolite Structure Elucidation)

The field of analytical chemistry is continually evolving, with new technologies emerging that promise to enhance the speed, accuracy, and scope of chemical analysis. In the context of metabolite research, artificial intelligence (AI) and machine learning (ML) are poised to make a significant impact, particularly in the area of metabolite structure elucidation. bioscientifica.comnih.gov

Traditionally, identifying unknown metabolites in a biological sample is a complex and time-consuming process that relies heavily on matching experimental data (such as mass spectra) to reference libraries. bioscientifica.com However, these libraries are often incomplete. AI and ML algorithms offer a powerful alternative by learning from vast datasets of known chemical structures and their corresponding spectral data. bioscientifica.comdergipark.org.tr These models can then be used to predict the structures of unknown metabolites directly from their experimental data, even if they are not present in any database. bioscientifica.comnih.gov

The integration of AI and ML into analytical workflows can accelerate the pace of discovery in metabolic research. By automating and improving the process of structure elucidation, these technologies will enable scientists to more rapidly and comprehensively map metabolic pathways and understand the biochemical transformations that occur within living organisms. bioscientifica.comdergipark.org.trnih.gov

Dehydrowarfarin As a Research Standard and Synthetic Intermediate

Reference Standard in Analytical Method Development and Validation for Chemical Studies

Dehydrowarfarin is frequently utilized as a reference standard in the development and validation of analytical methods for chemical studies. axios-research.comclearsynth.com Reference standards are highly purified compounds that serve as a benchmark against which other samples can be compared. spirochem.combebpa.org In analytical chemistry, the use of a reliable reference standard is paramount for ensuring the accuracy and reliability of experimental results. nih.gov

The development of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), for the quantification of warfarin (B611796) and its metabolites often involves the use of this compound. diva-portal.orgnih.gov These methods are essential for a variety of research applications. The availability of a well-characterized this compound standard allows for the proper calibration of analytical instruments and the validation of the method's performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification. nih.govresearchgate.net

Table 1: Applications of this compound as a Reference Standard

| Analytical Technique | Application | Purpose of this compound |

| HPLC | Quantification of warfarin and its metabolites. diva-portal.org | Calibration and method validation. axios-research.comclearsynth.com |

| GC-MS | Detection and quantification of warfarin transformation products. nih.gov | Internal standard and system suitability checks. |

| UPLC-MS/MS | Determination of warfarin and its alcohol metabolites. researchgate.net | Establishing linearity and accuracy. researchgate.net |

Quality Control Applications in Laboratory-Scale Chemical Synthesis

In the context of laboratory-scale chemical synthesis, particularly in processes related to warfarin and its derivatives, this compound serves as a critical quality control (QC) tool. clearsynth.comontosight.ai Quality control in chemical manufacturing is a systematic process of ensuring that products meet predefined quality specifications. deskera.com

This compound can be used to:

Identify and quantify impurities: During the synthesis of warfarin, various related substances, including this compound itself, can be formed as impurities. A this compound reference standard helps in the identification and quantification of this specific impurity, ensuring the final product meets the required purity levels. spirochem.com

Monitor reaction progress: In synthetic routes where this compound is an intermediate, it can be used to monitor the progress of a chemical reaction. bellenchem.com By analyzing samples at different time points and comparing them to the this compound standard, chemists can determine the extent of the reaction and optimize reaction conditions.

The use of this compound in QC applications helps to maintain the consistency and quality of synthesized materials on a laboratory scale. ontosight.ai

Key Precursor in the Asymmetric Synthesis of Warfarin Enantiomers for Research Purposes

Warfarin exists as a racemic mixture of two enantiomers, (S)-warfarin and (R)-warfarin. It is well-established that the (S)-enantiomer is significantly more potent as an anticoagulant than the (R)-enantiomer. newdrugapprovals.org To study the distinct pharmacological and metabolic properties of each enantiomer, researchers require access to enantiomerically pure samples. This compound has emerged as a key precursor in the asymmetric synthesis of individual warfarin enantiomers for research purposes. newdrugapprovals.orgwikipedia.orgphilarchive.org

Asymmetric synthesis is a method that preferentially produces one enantiomer over the other. A common strategy involves the asymmetric hydrogenation of this compound using a chiral catalyst. newdrugapprovals.orgwikipedia.orgscribd.com This reaction converts the double bond in this compound into a single bond, creating the chiral center found in warfarin. By selecting the appropriate chiral catalyst, either the (S)- or (R)-enantiomer of warfarin can be synthesized with high enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. scribd.comtcichemicals.com

One notable method involves the use of DuPhos ligands, a class of chiral phosphine (B1218219) ligands, in combination with a rhodium catalyst. newdrugapprovals.orgwikipedia.org This catalytic system has been shown to be highly effective in the asymmetric hydrogenation of this compound, yielding both (R)- and (S)-warfarin in high enantiomeric purity. scribd.comgoogle.com For instance, the use of (R,R)-Et-DuPHOS-Rh(I) or (S,S)-Et-DuPHOS-Rh(I) catalysts can lead to the selective formation of S-Warfarin and R-Warfarin, respectively. newdrugapprovals.org

Table 2: Asymmetric Hydrogenation of this compound Derivatives

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| [S,S]-Et-DuPHOS-Rh(I) | This compound sodium salt | R-Warfarin | 82% |

| [R,R]-Et-DuPHOS-Rh(I) | This compound sodium salt | S-Warfarin | 83% |

| (S,S)-Et-DuPHOS-Rh(I) | 4-methoxy-dehydrowarfarin | R-4-methoxywarfarin | 89% |

| (R,R)-Me-DuPHOS-Rh(I) | 4-methoxy-dehydrowarfarin | S-4-methoxywarfarin | 86% |

Data sourced from patent literature describing the synthesis. google.comgoogle.com

The ability to synthesize enantiomerically pure warfarin is crucial for advancing our understanding of its mechanism of action and for the development of more sophisticated analytical and research tools. The role of this compound as a readily accessible precursor is central to these research efforts. philarchive.orgscribd.com

Future Directions in Dehydrowarfarin Research

Advanced Mechanistic Studies of Dehydrogenation Reactions by Novel Enzyme Systems

Dehydrowarfarin is known to be formed through the metabolic transformation of warfarin (B611796). caymanchem.com The metabolic process involves both stereo- and regio-selective pathways, with cytochrome P450 (CYP) enzymes playing a central role. csic.esdrugbank.com Specifically, the formation of this compound can occur following the metabolism of R-warfarin to its 10-hydroxywarfarin (B562548) and benzylic alcohol metabolites, a process in which CYP3A4 is implicated. drugbank.commedsparkles.com S-warfarin metabolism, primarily driven by CYP2C9, also produces this compound as a minor metabolite. oup.comtandfonline.com

Future research will focus on elucidating the precise catalytic mechanisms of these dehydrogenation steps. Advanced techniques are needed to move beyond identifying the enzymes involved to understanding the detailed molecular interactions.

Key future research questions include:

What are the specific intermediates in the enzymatic conversion of warfarin alcohols and hydroxywarfarins to this compound?

What is the exact role of the active site residues within enzymes like CYP3A4 in facilitating the hydrogen abstraction?

Are there other, as-yet-unidentified, enzyme systems in various species capable of this transformation?

To address these questions, researchers will likely employ a combination of cutting-edge analytical and biophysical methods. Time-resolved spectroscopy and rapid kinetics studies can capture transient enzyme-substrate complexes and reaction intermediates. nih.gov Furthermore, the exploration of novel enzyme systems, potentially from diverse organisms or created through directed evolution, could reveal alternative and more efficient biocatalytic routes to this compound, offering new tools for both mechanistic study and biotechnological application. The use of photoionization and photoelectron photoion coincidence spectroscopy represents a novel analytical frontier for identifying gas-phase reactive intermediates and understanding reaction pathways in catalytic systems. rsc.org

Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Green Chemistry Principles

The initial synthesis of this compound involved the copper(I)-induced oxidation of racemic warfarin. philarchive.orgscribd.com This method was found to be stereoselective, exclusively yielding the E-alkene, a geometric isomer stabilized by the formation of a hemiketal structure, which was confirmed by X-ray crystallography. philarchive.orgscribd.com While effective, yielding 90-98% under optimized conditions, this process relies on pyridine (B92270) as a solvent and elevated temperatures, aspects that modern synthetic chemistry aims to improve upon. philarchive.orgscribd.com

Future synthetic research will be guided by the principles of green chemistry, which prioritize safety, energy efficiency, and waste reduction. drnerz.comnih.gov This involves exploring alternative catalytic systems that can operate under milder, more environmentally benign conditions.

Potential areas for development:

Alternative Catalysts: Palladium-based catalysts, which have shown success in the aerobic dehydrogenation of other ketones, could be adapted for this compound synthesis. researchgate.net Organocatalysis, which uses small, metal-free organic molecules, presents another promising avenue, offering benefits like low cost and reduced toxicity. philarchive.org

Greener Solvents: Replacing traditional organic solvents like pyridine with water or renewable solvents such as 2-MeTHF is a key goal. philarchive.orgnih.gov The use of ionic liquids has also been explored for warfarin synthesis and could be applied to its derivatives. nih.govnih.gov

Energy Efficiency: Developing synthetic methods that proceed efficiently at ambient temperature and pressure would significantly reduce the energy requirements and environmental impact of the synthesis. drnerz.com

The table below summarizes key green chemistry principles and their potential application in future this compound synthesis.

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Development of recyclable, highly efficient organocatalysts or earth-abundant metal catalysts to replace less sustainable options. philarchive.org |

| Safer Solvents | Utilizing water or biodegradable solvents to replace hazardous ones like pyridine. nih.gov |

| Design for Energy Efficiency | Creating reaction pathways that occur at ambient temperature and pressure, minimizing energy consumption. drnerz.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the coumarin (B35378) core or side chain. drnerz.com |

Future work will also focus on achieving even greater control over stereoselectivity. While the current method produces the E-alkene, novel routes might be developed to access other geometric isomers or to perform asymmetric hydrogenations on the this compound scaffold to produce specific warfarin enantiomers with high enantiomeric excess. newdrugapprovals.org

Exploration of this compound Analogs for Biochemical Probe Applications

While research has highlighted that warfarin derivatives can exhibit enhanced biological activity, the specific application of this compound and its analogs as biochemical probes is a largely unexplored and promising field. ppj.org.ly Biochemical probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional characterization of specific molecules like enzymes and receptors.

The unique chemical structure of this compound, featuring an α,β-unsaturated ketone system within a coumarin scaffold, makes it an attractive starting point for probe development. This reactive moiety can be exploited for covalent labeling of target proteins.

Future research directions may include:

Fluorescent Probes: The coumarin core is a well-known fluorophore. By modifying the this compound structure, it may be possible to create probes whose fluorescence properties change upon binding to a target, such as a metabolizing enzyme. These probes could be used to visualize enzyme activity in real-time within cellular systems.

Affinity-Based Probes: Attaching biotin (B1667282) or other affinity tags to this compound analogs could facilitate the isolation and identification of proteins that interact with this metabolite. This would be particularly valuable for discovering previously unknown binding partners or for studying the active sites of CYP enzymes involved in its formation.

Probes for Mechanistic Studies: this compound analogs could be designed to act as mechanism-based inhibitors for specific enzymes, providing a powerful tool to investigate their catalytic function.

The synthesis of a library of this compound analogs with varied substituents will be a critical first step. philarchive.org These analogs can then be screened for their potential as probes to investigate the complex pharmacology and metabolism of warfarin and related compounds.

Integration of Computational Chemistry in Structural and Mechanistic Investigations

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that are often difficult or impossible to obtain through experimentation alone. preprints.org For this compound, computational methods can provide a deeper understanding of its structure, reactivity, and interactions with biological systems.

While the solid-state structure of this compound's stable E-isomer has been confirmed by X-ray crystallography, computational modeling can illuminate its behavior in different environments. scribd.com

Key applications of computational chemistry in future this compound research include:

Structural and Electronic Analysis: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular orbitals, and relative stabilities of different this compound isomers and conformers. This can help explain the observed stability of the E-hemiketal form.

Mechanistic Elucidation: Computational modeling can be used to map the reaction energy profiles for both enzymatic and chemical dehydrogenation reactions that produce this compound. This allows for the characterization of transition states and intermediates, providing a detailed picture of the reaction mechanism. frontiersin.org

Enzyme-Substrate Interactions: Molecular docking and molecular dynamics (MD) simulations can model how warfarin and its metabolites, including this compound, bind to the active sites of CYP enzymes. oup.com These simulations can identify key amino acid residues involved in substrate recognition and catalysis, explaining the observed stereo- and regioselectivity of metabolism.

AI-Driven Synthesis and Design: Artificial intelligence (AI) and machine learning algorithms can accelerate the development of novel synthetic routes and the design of new this compound analogs. preprints.orgchemrxiv.org By learning from vast databases of chemical reactions, these tools can predict reaction outcomes, suggest optimal conditions, and generate ideas for new molecules with desired properties, such as those for biochemical probes. chemrxiv.org

High-Throughput Analytical Approaches for Metabolite Profiling in Complex Biological Matrices (non-human)

Understanding the metabolic fate of warfarin is crucial for interpreting its pharmacological profile. This compound is one of several key metabolites, including various hydroxylated forms, that are produced in vivo. researchgate.netdiva-portal.orguu.nlnih.gov The development of robust and sensitive analytical methods is essential for accurately profiling these metabolites in complex biological samples from non-human studies, such as those involving rat liver microsomes or hepatocytes. tandfonline.comtandfonline.com

Recent advances have led to powerful analytical techniques capable of separating and quantifying warfarin and its numerous stereoisomeric metabolites simultaneously.

Current and Future Analytical Strategies:

Advanced Chromatographic-Mass Spectrometric Methods: Techniques like two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (2D LC/Q-TOF) and gas chromatography-tandem mass spectrometry (GC-MS/MS) have proven highly effective. researchgate.nettandfonline.comnih.gov The 2D LC approach, for instance, allows for achiral separation in the first dimension followed by chiral separation of metabolites in the second, enabling the resolution of complex mixtures of isomers. tandfonline.com

Increased Throughput and Sensitivity: Future research will focus on enhancing the throughput of these methods to enable large-scale metabolomic studies. This includes optimizing sample preparation, potentially using automated solid-phase extraction, and developing faster chromatographic separations. researchgate.netnih.gov The goal is to achieve lower limits of detection and quantification, allowing for the analysis of trace-level metabolites. tandfonline.comnih.gov

Application to Diverse Matrices: While methods have been developed for plasma and liver microsome incubations, future work will involve adapting and validating these high-throughput approaches for a wider range of non-human biological matrices. researchgate.netresearchgate.net This will provide a more comprehensive picture of warfarin metabolism across different tissues and species.

The table below highlights some of the advanced analytical methods applied to warfarin metabolite analysis.

| Analytical Technique | Application and Advantages | Reference(s) |

| 2D LC/Q-TOF MS | Simultaneous stereospecific identification and quantification of multiple hydroxylated warfarin metabolites. High resolution of isomers. | tandfonline.com |

| GC-MS/MS | Quantification of warfarin and its hydroxylated metabolites after derivatization. Suitable for detecting metabolites in complex matrices. | researchgate.net |

| Chiral HPLC-MS/MS | Enantiomeric separation and quantification of warfarin and its major metabolites in plasma for pharmacokinetic and drug interaction studies. | nih.gov |

| UPLC-MS/MS | Rapid and quantitative recovery and analysis of warfarin and its metabolites from plasma. | researchgate.net |

By pushing the boundaries of analytical chemistry, researchers can generate more detailed and comprehensive datasets on this compound and other metabolites, leading to a more complete understanding of warfarin's metabolic network in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.